N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-10-13(12-2-4-16-5-3-12)19-21(11)9-7-18-15(23)20-8-6-17-14(20)22/h2-5,10H,6-9H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMFJTBRBMUBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyridine ring: The pyrazole derivative can be further reacted with a pyridine derivative through a coupling reaction, such as Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid.
Formation of the imidazolidine ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound under acidic conditions to form the imidazolidine ring.
Final coupling: The intermediate compounds are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring pyrazole, pyridine, and imidazolidine rings. It is intended for research purposes and not for human or veterinary use.
Chemical Information
Key characteristics of the compound include:
- Molecular Formula:
- Molecular Weight: 374.36 g/mol
- CAS Number: 2034234-94-9
- Purity: ≥ 95%
Potential Reactions
This compound can undergo several chemical reactions:
- Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Using agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Undergoing nucleophilic or electrophilic substitution reactions based on the functional groups present.
The products of these reactions depend on specific conditions and reagents, with oxidation potentially yielding oxides or ketones, and reduction yielding alcohols or amines.
Scientific Research Applications
This compound is applicable in several scientific research areas:
- Medicinal Chemistry: As a lead compound for new drug development, targeting specific enzymes or receptors.
- Organic Synthesis: As an intermediate in synthesizing complex molecules.
- Material Science: In developing new materials with specific properties like conductivity or fluorescence.
This compound has shown biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
The compound has demonstrated effectiveness against cancer cell lines, with cytotoxic effects on prostate cancer cells, comparable to chemotherapeutic agents like enzalutamide. The mechanism involves inhibiting cell proliferation and inducing apoptosis through caspase pathway activation.
Case Study:
A study on LNCaP and PC-3 prostate cancer cell lines showed a dose-dependent reduction in cell viability, with an IC50 value around 15 µM for LNCaP cells, suggesting a promising therapeutic index.
Related Compounds
Examples of similar compounds include:
- N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxylate
- N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carbothioamide
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Key Observations :
- Compared to 381166-05-8, which also contains a pyrazole, the ethyl-linked imidazolidine carboxamide in the target compound may reduce metabolic oxidation susceptibility, enhancing stability .
Pharmacological Activity
Hypothetical potency and selectivity data based on structural analogs:
Findings :
- The target compound’s imidazolidine-carboxamide moiety may confer tighter binding to Kinase X compared to pyrrolidine derivatives (741733-98-2), as seen in similar scaffolds .
- Pyrazole-based compounds like 381166-05-8 show high EGFR affinity, suggesting the target compound’s pyridinyl group could modulate selectivity toward alternative kinases .
Pharmacokinetic Properties
Analysis :
- The pyridinyl group in the target compound likely enhances solubility over thiophene analogs (535925-75-8) .
- Imidazolidine’s resistance to oxidative metabolism may explain its superior metabolic stability relative to triazolo-pyrimidines (573931-20-1) .
Conclusion N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibits a unique balance of solubility, stability, and potency compared to its structural analogs. Its pyridinyl and imidazolidine motifs position it as a promising candidate for further optimization in kinase-targeted therapies. However, direct experimental validation is required to confirm these hypotheses.
Biological Activity
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 374.36 g/mol |
| CAS Number | 2034234-94-9 |
| Purity | ≥ 95% |
Biological Activity Overview
This compound has shown various biological activities, primarily in anticancer and anti-inflammatory contexts. Below are the main areas of research:
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on prostate cancer cells, showing comparable potency to established chemotherapeutic agents like enzalutamide. The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Case Study Example:
A study evaluated the compound's impact on LNCaP and PC-3 prostate cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value around 15 µM for LNCaP cells, suggesting a promising therapeutic index for further development .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects are believed to stem from the compound's ability to modulate NF-kB signaling pathways, which play a critical role in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the pyrazole and imidazolidine moieties have been explored to enhance biological activity.
Key Findings:
- Pyrazole Substituents: Variations in the methyl group on the pyrazole ring significantly affect potency against cancer cells.
- Imidazolidine Modifications: Alterations in the carboxamide group enhance solubility and bioavailability, which are critical for therapeutic applications .
Toxicological Profile
Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to establish a comprehensive safety profile.
Q & A
Q. How can researchers integrate high-throughput screening with mechanistic studies?
- Methodological Answer :
- Fragment-based screening : Use SPR (Surface Plasmon Resonance) to identify binding fragments, followed by ITC (Isothermal Titration Calorimetry) for thermodynamic profiling.
- Kinetic studies : Employ stopped-flow spectroscopy to measure on/off rates for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
